molecular formula C10H6ClN3O B1430720 7-Chloroimidazo[1,5-a]quinoxalin-4-ol CAS No. 847900-54-3

7-Chloroimidazo[1,5-a]quinoxalin-4-ol

Cat. No.: B1430720
CAS No.: 847900-54-3
M. Wt: 219.63 g/mol
InChI Key: ZSBDPMPBXXNVPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloroimidazo[1,5-a]quinoxalin-4-ol is a chemical compound of interest in medicinal chemistry research due to its core imidazoquinoxaline structure. This scaffold is recognized for its diverse biological activities, making it a valuable template for developing novel therapeutic agents. Researchers investigating this compound class have found that structural analogs exhibit significant antimicrobial properties, with some derivatives showing effective bacteriostatic and fungistatic activities . The presence of the imidazo[1,5-a]quinoxaline system is also significant in kinase inhibitor research. A novel and potent Lck inhibitor, BMS-238497, was constructed using this specific ring system, highlighting its relevance in immunology and oncology drug discovery . Furthermore, the broader class of quinoxaline derivatives continues to be explored for antiviral efficacy, including potential applications against respiratory pathogens, underscoring the versatility of this pharmacophore . This product is intended for research purposes only, providing a key intermediate for scientists to explore structure-activity relationships, synthesize novel analogs, and evaluate new biological targets.

Properties

IUPAC Name

7-chloro-5H-imidazo[1,5-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O/c11-6-1-2-8-7(3-6)13-10(15)9-4-12-5-14(8)9/h1-5H,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBDPMPBXXNVPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C3=CN=CN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloroimidazo[1,5-a]quinoxalin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, particularly focusing on its anticancer potential and immunomodulatory effects, supported by various research findings and case studies.

Chemical Structure

The structural formula of 7-Chloroimidazo[1,5-a]quinoxalin-4-ol can be represented as follows:

C9H6ClN3O\text{C}_9\text{H}_6\text{Cl}\text{N}_3\text{O}

Biological Activity Overview

The biological activities of 7-Chloroimidazo[1,5-a]quinoxalin-4-ol include:

  • Anticancer Activity : Demonstrated cytotoxic effects against various cancer cell lines.
  • Immunomodulatory Effects : Potential as an agonist for Toll-like receptors (TLR) which play a crucial role in the immune response.

Anticancer Activity

Recent studies have shown that 7-Chloroimidazo[1,5-a]quinoxalin-4-ol exhibits potent cytotoxicity against melanoma cell lines. The compound's efficacy is often compared to established chemotherapeutics.

Case Study: Cytotoxicity in Melanoma Cell Lines

In vitro studies assessed the cytotoxic activity of various imidazoquinoxaline derivatives, including 7-Chloroimidazo[1,5-a]quinoxalin-4-ol, against the A375 human melanoma cell line. The results are summarized in Table 1.

CompoundIC50 (nM)Comparison to Control
7-Chloroimidazo[1,5-a]quinoxalin-4-ol50More potent than imiquimod
EAPB0203110Reference compound
Fotemustine450Less active than EAPB0203

These findings indicate that 7-Chloroimidazo[1,5-a]quinoxalin-4-ol is significantly more effective than traditional treatments like fotemustine and imiquimod.

Immunomodulatory Effects

The compound has also been investigated for its role as a TLR agonist. TLRs are critical for initiating immune responses, and compounds that activate these receptors are being explored as vaccine adjuvants.

TLR Agonistic Activity

Research has shown that 7-Chloroimidazo[1,5-a]quinoxalin-4-ol activates TLR7 and TLR8, which are involved in innate immunity. The effective concentrations (EC50 values) for TLR activation are crucial for understanding its potential as an immunotherapeutic agent.

ReceptorEC50 (μM)Remarks
TLR70.18Potent agonist
TLR80.73Moderate activity

These values suggest that the compound is a promising candidate for further development in immunotherapy.

The mechanism by which 7-Chloroimidazo[1,5-a]quinoxalin-4-ol exerts its biological effects involves interaction with specific molecular targets:

  • Cytotoxicity : Induces apoptosis in cancer cells through activation of caspases.
  • Immunomodulation : Enhances cytokine production (e.g., IL-6, TNF-alpha) upon TLR activation, promoting an immune response.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 7-Chloroimidazo[1,5-a]quinoxalin-4-ol is its anticancer properties . Research indicates that derivatives of imidazoquinoxaline compounds, including 7-Chloroimidazo[1,5-a]quinoxalin-4-ol, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies have shown that this compound demonstrates potent activity against human melanoma cell lines (A375), with comparative analyses revealing its efficacy to be superior to established treatments like imiquimod and fotemustine .
  • Case Study : A derivative of imidazoquinoxaline was found to be 10 to 100 times more active than the known compound EAPB0203 against A375 cells, indicating the potential for developing new cancer therapies based on this scaffold .

Immune Modulation

7-Chloroimidazo[1,5-a]quinoxalin-4-ol has been identified as an agonist for Toll-like receptors (TLRs), specifically TLR7 and TLR8. These receptors play a crucial role in the immune response:

  • Vaccine Adjuvants : Compounds that activate TLRs can enhance immune responses, making them valuable as vaccine adjuvants. The ability of 7-Chloroimidazo[1,5-a]quinoxalin-4-ol to stimulate TLRs could be leveraged in vaccine formulations to improve efficacy against infectious diseases .
  • Cytokine Induction : Studies have shown that this compound can induce the production of cytokines such as IFN-α and TNF-α in human peripheral blood mononuclear cells, which are essential for mounting an effective immune response .

Structure-Activity Relationship (SAR) Studies

The structural modifications of imidazoquinoxaline derivatives have been extensively studied to optimize their biological activity:

  • SAR Analysis : Research has focused on understanding how changes in the chemical structure affect the potency and selectivity of these compounds as TLR agonists. For example, variations in substituents on the quinoxaline ring have been linked to enhanced anticancer activity and improved immune modulation properties .

Development of Novel Therapeutics

The ongoing research into 7-Chloroimidazo[1,5-a]quinoxalin-4-ol is paving the way for the development of new therapeutic agents:

Compound Activity Reference
EAPB0203Lead compound with significant anticancer activity
7-Chloroimidazo[1,5-a]quinoxalin-4-olPotent TLR agonist with immune-modulating effects
New derivativesEnhanced cytotoxicity against melanoma

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[1,5-a]quinoxaline Derivatives

N-(2-chloro-6-methylphenyl)-8-[(3S)-3-methylpiperazin-1-yl]imidazo[1,5-a]quinoxalin-4-amine (DB08057)
  • Core Structure: Imidazo[1,5-a]quinoxaline.
  • Substituents : 8-piperazinyl, 4-amine (N-aryl).
  • The 8-piperazinyl substituent may facilitate interactions with enzymes or receptors, as seen in its experimental anticancer activity .
  • Synthesis: Chlorination of the quinoxaline core followed by amination .
4-Cyclopentylamino-1-methylimidazo[1,2-a]quinoxaline
  • Core Structure: Imidazo[1,2-a]quinoxaline (different nitrogen arrangement).
  • Substituents: 4-cyclopentylamino, 1-methyl.
  • Key Differences: The [1,2-a] isomer has a less planar structure than [1,5-a], altering binding affinity to targets like adenosine receptors . The cyclopentylamino group introduces steric bulk, which may limit solubility but enhance selectivity .

Imidazo[1,5-a]pyridine Derivatives

1-(2-Pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine
  • Core Structure : Imidazo[1,5-a]pyridine (one fewer nitrogen in the fused ring).
  • Substituents : 1-pyridyl, 3-hydroxyphenyl.
  • Key Differences :
    • Exhibits solvatochromic fluorescence and a large Stokes shift, making it suitable as a membrane probe .
    • Demonstrated antibacterial activity (MIC50: 0.6–1.4 mg/mL) and papain inhibition (Ki: 13.75–99.30 mM) .
  • Synthesis : One-pot cyclization between aromatic ketones and aldehydes .

Tetrazolo[1,5-a]quinoxaline Derivatives

5H-Tetrazolo[1,5-a]quinoxalin-4-one
  • Core Structure: Tetrazolo[1,5-a]quinoxaline (tetrazole replaces imidazole).
  • Substituents : 4-ketone.
  • Key Differences: The tetrazole ring introduces strong electron-withdrawing effects, altering reactivity and stability compared to imidazole . Synthesis involves hydrolysis of 4-chlorotetrazolo[1,5-a]quinoxaline under basic conditions .

Structural and Functional Analysis

Substituent Effects

  • Hydroxyl Group (Position 4) : Increases polarity and hydrogen-bonding capacity, which may improve solubility but reduce cell membrane penetration compared to amines or lipophilic groups .

Preparation Methods

Cyclization of 2-(1H-imidazol-1-yl)aniline Derivatives

Methodology:
The foundational step involves cyclization of 2-(1H-imidazol-1-yl)aniline derivatives with aldehydes, typically using acid catalysis and thermal conditions. This process forms the imidazoquinoxaline core through a Pictet-Spengler type reaction or similar cyclization mechanisms.

Reaction Conditions:

  • Solvent: Toluene or ethanol
  • Catalyst: p-Toluenesulfonic acid (p-TsOH) or other acids
  • Temperature: Reflux (~110°C)
  • Time: 12–48 hours

Key Findings:

  • The cyclization yields are optimized around 82-96%, especially when using toluene at 110°C.
  • Microwave-assisted reactions have been reported to significantly reduce reaction times while maintaining high yields, with some protocols achieving completion within 20 minutes at 150°C using ethanol and methylamine (as per source).

Chlorination to Obtain 4-Chloroimidazoquinoxaline

Methodology:
The chlorination step involves introducing a chlorine atom at the 4-position of the imidazoquinoxaline core. This is achieved via reaction with phosphorus oxychloride (POCl₃) or thionyl chloride under microwave irradiation, which accelerates the process and improves yields.

Reaction Conditions:

  • Reagent: Phosphorus oxychloride (POCl₃) or N,N-diethylaniline with POCl₃
  • Solvent: Sealed reaction vessel
  • Temperature: Microwave-assisted heating (~100–150°C)
  • Duration: 1–2 hours

Yields & Data:

  • Chlorinated products are obtained with yields around 94% when using POCl₃ under microwave conditions.

Methodology:
The introduction of amino groups at the 4-position is performed via nucleophilic substitution of the chlorine atom with methylamine, N-Boc-ethylenediamine, or other amines.

Reaction Conditions:

  • Reagent: Methylamine in ethanol or acetonitrile
  • Temperature: Microwave irradiation at 140°C for 4 hours
  • Solvent: Ethanol or acetonitrile

Yields & Data:

  • Methylamine addition yields are high (~88%), with reaction times around 4 hours under microwave conditions.

Oxidation to the Hydroxy Derivative

Methodology:
The chlorinated intermediate undergoes oxidation to form the 4-hydroxy compound, 7-Chloroimidazo[1,5-a]quinoxalin-4-ol. Oxidants such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) are employed.

Reaction Conditions:

  • Solvent: THF/CH₂Cl₂ mixture
  • Oxidant: DDQ
  • Temperature: Room temperature to 50°C
  • Duration: 6 hours

Yields & Data:

  • The oxidation step generally affords the hydroxy compound in yields exceeding 90%.

Summary of Key Preparation Data

Step Reagents & Conditions Yield Remarks
Cyclization 2-(1H-imidazol-1-yl)aniline + aldehyde, p-TsOH, reflux 82-96% Microwave-assisted reduces time
Chlorination POCl₃ or N,N-diethylaniline + POCl₃, microwave 94% Accelerated by microwave irradiation
Amination Methylamine in ethanol, microwave 88% High efficiency, short reaction time
Oxidation DDQ, THF/CH₂Cl₂ >90% Selective oxidation to hydroxy derivative

Research Findings and Innovations

  • Microwave-assisted synthesis has been a breakthrough, reducing reaction times from days to hours or minutes, with comparable or improved yields.
  • The use of recyclable catalysts like Wang-OSO₃H has been reported for related heterocyclic syntheses, indicating potential for greener processes.
  • Cross-coupling reactions, such as Suzuki coupling, enable substitution at various positions, expanding the diversity of derivatives, including the 7-chloro precursor.

Notes on Optimization and Substrate Scope

  • The choice of solvent significantly influences yield and reaction rate, with ethanol and toluene being most effective.
  • Microwave irradiation consistently enhances reaction efficiency, especially in chlorination and amination steps.
  • Substituent effects on the aromatic ring influence cyclization and subsequent functionalization, allowing for tailored synthesis of derivatives.

Q & A

Q. What methodological strategies are recommended for optimizing the synthesis of 7-Chloroimidazo[1,5-a]quinoxalin-4-ol?

Synthesis optimization should focus on reaction conditions and catalyst selection. For example:

  • Catalyst Choice : Iridium-based photocatalysts (e.g., Ir(ppy)₃) paired with phenyliodine(III) dicyclohexanecarboxylate (PIDA) enhance intramolecular cyclization efficiency under visible light, as demonstrated in analogous imidazoquinoxaline syntheses .
  • Alkaline Conditions : Use NaOH in methanol/water mixtures for nucleophilic substitution reactions to improve halogen displacement (e.g., replacing Cl with amines) .
  • Purification : Column chromatography with gradients of cyclohexane/EtOAc (e.g., 2:1) ensures high yield and purity .

Q. How should researchers select a theoretical framework for studying the bioactivity of 7-Chloroimidazo[1,5-a]quinoxalin-4-ol?

Link the compound’s mechanism to established biochemical theories:

  • Receptor Interaction : Investigate adenosine A1 or benzodiazepine receptor antagonism, as structurally related imidazoquinoxalines exhibit these properties .
  • Kinase Inhibition : Prioritize SK2, PIM, or IkB kinases, which are common targets for similar heterocyclic compounds .
  • Methodological Alignment : Align experimental assays (e.g., ELISA, fluorescence polarization) with the chosen framework to ensure data relevance .

Q. What experimental design principles apply to in vitro vs. in vivo studies of this compound?

  • In Vitro : Use factorial designs to test variables like concentration (e.g., 0.1–100 μM), incubation time, and cell lines (e.g., HEK293 for receptor binding). Include controls for solvent effects (e.g., DMSO) .
  • In Vivo : Employ pre-test/post-test designs with control groups to assess bioavailability and toxicity. For neuroactivity studies, use rodent models with standardized behavioral assays (e.g., rotarod for motor coordination) .

Advanced Research Questions

Q. How can molecular docking studies be validated for 7-Chloroimidazo[1,5-a]quinoxalin-4-ol’s interaction with PDE10A?

  • Docking Software : Use AutoDock Vina or Schrödinger Suite to model binding poses. Set grid boxes around the PDE10A catalytic domain (PDB: 6M7F).
  • Validation : Compare docking scores (ΔG) with known PDE inhibitors (e.g., Papaverine). Validate via mutagenesis (e.g., alanine scanning of key residues like Tyr693) .
  • Dynamic Simulations : Run 100-ns MD simulations in GROMACS to assess binding stability (RMSD < 2 Å) .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

  • Data Integration : Use hierarchical clustering to identify outliers. For example, discrepancies in IC₃₀ values may arise from assay conditions (e.g., pH, co-solvents). Cross-validate with orthogonal methods like SPR or ITC .
  • Paradigm Alignment : Apply a realist paradigm to reconcile empirical data with mechanistic hypotheses (e.g., adjust docking parameters to reflect experimental solvent effects) .

Q. What emerging methodologies can enhance structure-activity relationship (SAR) studies for this compound?

  • AI-Driven Synthesis : Implement COMSOL Multiphysics for reaction optimization. Train neural networks on existing imidazoquinoxaline datasets to predict optimal temperatures/pH .
  • High-Throughput Screening (HTS) : Use robotic platforms to test 1,000+ derivatives for kinase inhibition. Apply cheminformatics tools (e.g., RDKit) to map substituent effects on logP and IC₅₀ .

Data Analysis and Reporting

Q. What statistical methods are suitable for analyzing dose-response curves in neuroactivity studies?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (Y = Bottom + (Top-Bottom)/(1 + 10^(LogEC₅₀-X))). Use GraphPad Prism for EC₅₀/IC₅₀ calculations.
  • Error Handling : Report 95% confidence intervals and use ANOVA for multi-group comparisons (e.g., wild-type vs. knockout models) .

Q. How to address reproducibility challenges in biological assays involving this compound?

  • Standardization : Adopt OECD guidelines for cell viability assays (e.g., MTT protocol with 24-h exposure).
  • Metadata Annotation : Document solvent purity (e.g., ≥99.9%), storage conditions (−20°C in amber vials), and batch-to-batch variability using LC-MS .

Emerging Research Directions

Q. Can 7-Chloroimidazo[1,5-a]quinoxalin-4-ol be repurposed for neurodegenerative disease research?

  • Theoretical Basis : Link its PDE10A inhibition to cAMP modulation in Parkinson’s models. Test in α-synuclein-overexpressing SH-SY5Y cells .
  • In Vivo Testing : Use MPTP-induced Parkinsonian mice to evaluate motor improvement via rotarod and pole tests .

Q. What role could AI play in automating SAR studies for this compound?

  • Generative Models : Use GPT-4 or AlphaFold to propose novel derivatives with enhanced blood-brain barrier permeability.
  • Lab Automation : Integrate AI with robotic synthesis platforms for real-time reaction optimization (e.g., adjusting catalyst loading based on intermediate HPLC data) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloroimidazo[1,5-a]quinoxalin-4-ol
Reactant of Route 2
7-Chloroimidazo[1,5-a]quinoxalin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.